molecular formula C3H6N2O3 B1215422 methyl N-carbamoylcarbamate CAS No. 761-89-7

methyl N-carbamoylcarbamate

Cat. No.: B1215422
CAS No.: 761-89-7
M. Wt: 118.09 g/mol
InChI Key: ICYIIEFSHYSYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl N-carbamoylcarbamate is an organic compound with the chemical formula C₂H₅N₂O₃. It is a derivative of allophanic acid and is known for its role in various chemical reactions and industrial applications. This compound is particularly significant in the field of polymer chemistry, where it is used as an intermediate in the synthesis of polyurethanes and other related materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl N-carbamoylcarbamate can be synthesized through the reaction of methyl isocyanate with urea. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:

CH₃NCO+NH₂CONH₂CH₃NHCONHCO₂H\text{CH₃NCO} + \text{NH₂CONH₂} \rightarrow \text{CH₃NHCONHCO₂H} CH₃NCO+NH₂CONH₂→CH₃NHCONHCO₂H

Industrial Production Methods

In industrial settings, the production of methyl allophanate often involves the use of high-pressure reactors and precise temperature control to ensure optimal yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

methyl N-carbamoylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

methyl N-carbamoylcarbamate has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as an intermediate in the synthesis of polyurethanes, which are widely used in foams, coatings, and adhesives.

    Biological Studies: Investigated for its potential role in enzyme-catalyzed reactions and metabolic pathways.

    Medicinal Chemistry: Explored for its potential use in drug development and as a building block for bioactive compounds.

    Industrial Applications: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl allophanate involves its interaction with nucleophiles, leading to the formation of various derivatives. The compound can act as a donor of the allophanate group, which can be transferred to other molecules through nucleophilic substitution reactions. This process is facilitated by the presence of catalysts and specific reaction conditions that promote the formation of the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl N-carbamoylcarbamate is unique in its ability to act as an intermediate in the synthesis of polyurethanes and other polymers. Its reactivity and versatility make it a valuable compound in various chemical processes and industrial applications .

Properties

CAS No.

761-89-7

Molecular Formula

C3H6N2O3

Molecular Weight

118.09 g/mol

IUPAC Name

methyl N-carbamoylcarbamate

InChI

InChI=1S/C3H6N2O3/c1-8-3(7)5-2(4)6/h1H3,(H3,4,5,6,7)

InChI Key

ICYIIEFSHYSYRV-UHFFFAOYSA-N

SMILES

COC(=O)NC(=O)N

Canonical SMILES

COC(=O)NC(=O)N

761-89-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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